2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid 2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1249317-27-8
VCID: VC4598267
InChI: InChI=1S/C8H9NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h3,5H,1-2,4H2,(H,10,11)
SMILES: C1COCC1C2=NC=C(S2)C(=O)O
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22

2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1249317-27-8

Cat. No.: VC4598267

Molecular Formula: C8H9NO3S

Molecular Weight: 199.22

* For research use only. Not for human or veterinary use.

2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid - 1249317-27-8

Specification

CAS No. 1249317-27-8
Molecular Formula C8H9NO3S
Molecular Weight 199.22
IUPAC Name 2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H9NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h3,5H,1-2,4H2,(H,10,11)
Standard InChI Key OHORYPXXCOIWNR-UHFFFAOYSA-N
SMILES C1COCC1C2=NC=C(S2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a thiazole heterocycle (a five-membered ring containing sulfur and nitrogen) with a tetrahydrofuran (oxolan) moiety and a carboxylic acid group. Key structural attributes include:

PropertyValueSource
Molecular formulaC₈H₉NO₃S
Molecular weight199.23 g/mol
SMILES notationC1COCC1C2=NC=C(S2)C(=O)O
IUPAC name2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid

The oxolan ring introduces stereochemical complexity, though specific stereoisomerism data are unavailable in current literature .

Synthesis and Reactivity

Synthetic Routes

Though no explicit synthesis protocol exists for this compound, its structure suggests plausible pathways:

  • Cyclocondensation: Reaction of α-bromoacyl intermediates (e.g., bromoacetyl derivatives) with thioureas or thioamides, as demonstrated for related thiazoles .

  • Functionalization: Post-synthetic modification of pre-formed thiazole-5-carboxylic acid derivatives via coupling with oxolan-3-yl groups .

A hypothetical synthesis could involve:

  • Bromination of 5-oxopyrrolidine-3-carboxylic acid derivatives to form α-bromo intermediates .

  • Cyclization with thiourea analogs under acidic or basic conditions to form the thiazole core .

  • Subsequent coupling with oxolan-3-yl groups via nucleophilic substitution or cross-coupling reactions .

Reactivity

The carboxylic acid group enables esterification, amidation, or salt formation, while the thiazole ring may participate in electrophilic substitution or coordination chemistry . The oxolan moiety’s ether linkage is susceptible to acid-catalyzed ring-opening reactions.

Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white powder
SolubilityLikely polar aprotic solvents (DMF, DMSO)Inferred
StabilityStable under inert conditions; hygroscopic
Melting pointNot reported

The compound’s solubility in aqueous media is expected to be low due to the hydrophobic oxolan and thiazole groups, though the carboxylic acid may enhance solubility at high pH .

Biological Activity and Applications

Pharmaceutical Applications

The compound’s scaffold aligns with approved drugs (e.g., posaconazole, alprazolam), suggesting potential as:

  • A building block for kinase inhibitors or antimicrobial agents.

  • A ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications .

ParameterDetailsSource
Hazard statementsH315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
Precautionary measuresUse PPE, avoid inhalation, store in cool, dry place
Storage temperatureRoom temperature

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